Betabellin 14

Description

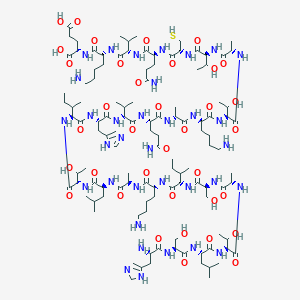

Structure

2D Structure

Properties

CAS No. |

160275-36-5 |

|---|---|

Molecular Formula |

C116H200N34O36S |

Molecular Weight |

2679.1 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C116H200N34O36S/c1-21-56(11)86(145-106(175)79(48-152)140-94(163)60(15)129-113(182)89(63(18)154)149-103(172)76(42-53(5)6)138-105(174)78(47-151)141-96(165)68(120)43-66-45-123-50-125-66)110(179)134-69(29-23-26-38-117)97(166)127-59(14)93(162)137-75(41-52(3)4)102(171)150-91(65(20)156)115(184)146-87(57(12)22-2)111(180)139-77(44-67-46-124-51-126-67)104(173)144-85(55(9)10)109(178)135-72(32-35-81(121)157)98(167)128-58(13)92(161)131-71(31-25-28-40-119)100(169)148-88(62(17)153)112(181)130-61(16)95(164)147-90(64(19)155)114(183)142-80(49-187)107(176)132-73(33-36-82(122)158)101(170)143-84(54(7)8)108(177)133-70(30-24-27-39-118)99(168)136-74(116(185)186)34-37-83(159)160/h45-46,50-65,68-80,84-91,151-156,187H,21-44,47-49,117-120H2,1-20H3,(H2,121,157)(H2,122,158)(H,123,125)(H,124,126)(H,127,166)(H,128,167)(H,129,182)(H,130,181)(H,131,161)(H,132,176)(H,133,177)(H,134,179)(H,135,178)(H,136,168)(H,137,162)(H,138,174)(H,139,180)(H,140,163)(H,141,165)(H,142,183)(H,143,170)(H,144,173)(H,145,175)(H,146,184)(H,147,164)(H,148,169)(H,149,172)(H,150,171)(H,159,160)(H,185,186)/t56?,57?,58-,59-,60+,61+,62?,63?,64?,65?,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+,89+,90+,91+/m1/s1 |

InChI Key |

SJSDSXONIFNXMY-HWLFAPEGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

sequence |

HSLXASXKALXXHVQAKXAXCQVKE |

Synonyms |

etabellin 14 betabellin 14D betabellin 14S |

Origin of Product |

United States |

Betabellin 14 Design Strategy and Molecular Determinants

Conceptualization of the Betabellin 14 β-Sandwich Target Structure

The fundamental design objective for this compound was the creation of a β-sandwich structure. This architecture consists of two β-sheets packed against each other, primarily driven by hydrophobic interactions between their nonpolar faces. unc.edunih.govacs.org Betabellins, as a class of de novo designed proteins, are engineered to fold into four-stranded β-sheets. rsc.org The target structure for this compound specifically involves two 32-residue peptide chains that form this sandwich arrangement. unc.edunih.govacs.org This design allows for the creation of a hydrophobic core, a key feature of many natural globular proteins. The stability of this structure is a primary focus of its engineering.

Polypeptide Chain Composition and Sequence Patterning

The 32-residue polypeptide chain of this compound has the sequence HSLTASIkaLTIHVQakTATCQVkaYTVHISE, where 'a' represents D-Alanine and 'k' represents D-Lysine. nih.govacs.orgnih.gov The design of this sequence is not random but is meticulously patterned to promote the desired fold.

Palindromic Sequence Pattern Engineering for Structural Regularity

A defining feature of the this compound sequence is its palindromic pattern of polar (p), nonpolar (n), end (e), and β-turn (t, r) residues. unc.edunih.govacs.org The pattern is represented as epnpnpnttnpnpnprrpnpnpnttnpnpnpe. nih.govacs.orgnih.gov Each half of the 32-residue chain contains the same 14-residue palindromic pattern, contributing to the structural symmetry and regularity of the resulting β-sheet. unc.edunih.govacs.org This binary patterning of polar and nonpolar amino acids is a crucial strategy in de novo protein design, aiming to drive the polypeptide chain to collapse into a specific globular fold. mit.eduresearchgate.net However, studies on this compound have shown that this binary pattern alone is not sufficient to induce the folding of its β-sheets. unc.edunih.gov

Integration of Non-Canonical Amino Acid Residues (D-Amino Acids) in the Design

To overcome the challenges of achieving a stable β-sheet structure, the design of this compound incorporates non-canonical D-amino acids. nih.govacs.orgnih.gov Specifically, D-Alanine (D-Ala) and D-Lysine (D-Lys) are strategically placed within the sequence. nih.govacs.orgnih.gov The inclusion of these D-amino acids is a key element in promoting specific types of turns within the peptide chain, which are essential for the formation of the antiparallel β-sheet. researchgate.net Betabellin 14D, the dimeric form, contains a total of 12 D-amino acid residues in its 64-residue structure. nih.gov

Elucidation of D-Amino Acid Roles in β-Turn Formation, Specifically Type-I' β-Turns

The strategic placement of D-amino acid pairs is specifically intended to favor the formation of inverse-common (Type I') β-turns. unc.edunih.govacs.org Molecular dynamics simulations have shown that segments like D-Ala-D-Ala are thermodynamically favored to fold into a type-I' β-turn over other turn types. unc.edu In this compound, D-Lys-D-Ala (ka) and D-Ala-D-Lys (ak) pairs are positioned at the turn regions (tt and rr positions) to promote these specific conformations. unc.edu The formation of these turns is critical for the proper folding of the polypeptide chain into the four-strand antiparallel β-sheet. unc.edu The use of D-amino acids for this purpose is a sophisticated design strategy to control the local geometry of the peptide backbone. researchgate.net

Strategic Charge Modulation for Enhanced Aqueous Dispersibility and Structural Integrity

Early versions of betabellins, such as Betabellin 12, suffered from aggregation in water, which hindered detailed structural analysis. unc.edu To address this, this compound was designed with a significant change in its net charge. By replacing most of the aspartic acid and glutamic acid residues and adding several lysine (B10760008) and histidine residues, the expected net charge of the two-chain dimer at pH 5 was increased from -2 to +10. unc.eduacs.org This strategic modulation of charge enhances the electrostatic repulsion between the protein molecules, thereby increasing its aqueous solubility and preventing aggregation. acs.org Betabellin 14D is highly water-soluble, dissolving at concentrations up to 10 mg/mL. unc.edunih.gov This improved dispersibility was crucial for enabling detailed structural and biophysical characterization. unc.edu

Design and Formation of Interchain Disulfide Linkages for Dimeric Assembly

A critical design feature of this compound is the introduction of a cysteine residue at position 21 in each 32-residue chain. rsc.org This allows for the formation of an interchain disulfide bond between two chains, creating the dimeric form known as Betabellin 14D. unc.edunih.gov This covalent linkage is not merely a tether but plays a crucial role in inducing the folding of the protein. unc.edunih.gov The single-chain version, Betabellin 14S, remains unfolded in an aqueous solution. unc.edunih.gov However, the formation of the disulfide bridge in Betabellin 14D induces the two chains to fold into a stable β-sheet structure. unc.edunih.gov This disulfide-induced folding demonstrates that the covalent constraint provided by the linkage is essential to overcome the entropic cost of folding and to stabilize the final β-sandwich structure. weebly.com

Structural Elucidation and Folding Dynamics of Betabellin 14 Systems

Spectroscopic Characterization of Betabellin 14 Conformational States

Spectroscopic methods have been pivotal in defining the conformational landscapes of Betabellin 14S and 14D, revealing dramatic structural differences between the monomeric and dimeric forms.

Circular Dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of proteins, provides clear evidence of the conformational differences between Betabellin 14S and 14D. In aqueous solution at pH 6.5, the CD spectrum of Betabellin 14S is characteristic of a random coil or unfolded protein. unc.edusemanticscholar.org In stark contrast, the CD spectrum for Betabellin 14D under the same conditions displays a distinct minimum around 217 nm, which is a hallmark of a β-sheet structure. unc.eduunc.edu

Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution insights into the structural organization of proteins in solution. Comparison of the proton NMR spectra of Betabellin 14S and 14D reveals significant differences that corroborate the findings from CD spectroscopy. unc.edu

The spectrum of Betabellin 14S shows limited chemical shift dispersion, with side-chain resonances clustering in regions typical of denatured, "random coil" proteins. unc.edu Specifically, the methyl group resonances are found near 0.91 ppm, and very few amide proton resonances are observed downfield of 8.70 ppm. unc.edu

Conversely, the NMR spectrum of Betabellin 14D is characterized by well-dispersed resonances in both the aliphatic and amide regions, a feature of well-folded, native-like proteins. nih.govunc.edu Numerous methyl resonances are shifted upfield (to as low as 0.48 ppm), and many amide protons are shifted downfield of 8.70 ppm. unc.edu This downfield shift of amide and α-carbon proton resonances is consistent with the presence of a substantial β-sheet structure. unc.edu These NMR studies, sometimes in conjunction with molecular dynamics simulations, have been crucial in confirming that dimerization induces the formation of the β-sheet sandwich structure in the 64-residue Betabellin 14D. researchgate.netnih.gov

Circular Dichroism Spectroscopy for Secondary Structure Assessment

Role of Hydrophobic Interactions as Primary Driving Forces for Tertiary Structure Formation

The tertiary structure of this compound, a de novo designed β-sandwich protein, is primarily stabilized by hydrophobic interactions. nih.govnih.govnih.gov The fundamental design of betabellins involves creating two 32-residue β-sheets that pack against each other. nih.govnih.gov This is achieved through a specific palindromic sequence of polar and nonpolar amino acid residues. nih.govuni.lu This pattern arranges the residues in such a way that one face of each β-sheet is predominantly composed of nonpolar side chains, creating a hydrophobic surface, while the opposite face is composed of polar side chains, rendering it hydrophilic. nih.gov

The folding of the Betabellin 14D homodimer into its characteristic β-sandwich is driven by the strong tendency of these two large hydrophobic faces to associate and minimize their contact with the aqueous solvent, a classic example of the hydrophobic effect. nih.govnih.govuni.lu This interaction between the nonpolar faces of the two sheets is the principal driving force for the formation and stabilization of the protein's tertiary structure. nih.govuni.lu

However, research indicates that for this compound, these hydrophobic interactions, while essential, are not solely sufficient to induce stable folding. nih.gov Unlike its predecessor Betabellin 12, the single-chain version, Betabellin 14S, does not fold into a stable structure in water. nih.gov The formation of a single interchain disulfide bond in Betabellin 14D is crucial to covalently link the two chains, which then allows the hydrophobic forces to effectively guide the protein into its stable, native-like β-sheet conformation. nih.govnih.govnih.gov This suggests a cooperative mechanism where the disulfide bond prevents the two sheets from separating, thereby enabling the hydrophobic core to consolidate and stabilize the final tertiary structure. nih.gov

The critical role of the hydrophobic core is further underscored by mutagenesis studies. When residues within this core are substituted, for instance with certain β-amino acids, the tertiary structure can be significantly disrupted. nih.govnih.govuni.lu This disruption highlights the precise steric and chemical complementarity required within the hydrophobic interior to maintain the protein's folded state. nih.govuni.lu

Comparative Structural Analysis with Predecessor Betabellin Constructs (e.g., Betabellin 12)

This compound was engineered based on the designs of earlier constructs, most notably Betabellin 12, with the aim of improving upon its properties. nih.gov While both were designed as β-sheet proteins, key differences in their sequence and resulting structural behavior exist.

A primary distinction lies in their folding propensity. Two chains of Betabellin 12s can spontaneously associate in solution to form a noncovalent β-sheet dimer. nih.gov In contrast, the single-chain Betabellin 14S remains unfolded under similar conditions. The folding of this compound into its dimeric form (Betabellin 14D) is explicitly dependent on the formation of a covalent disulfide bridge between the two chains. nih.govuni.lu This indicates that while the binary pattern of polar and nonpolar residues is a necessary design feature, it is not sufficient on its own to drive the folding of the this compound chains. nih.gov

This compound was also designed to overcome significant practical issues encountered with Betabellin 12. Betabellin 12D, the disulfide-linked version of its respective single chain, showed a strong tendency to aggregate in water, which precluded detailed analysis of its solution structure by NMR spectroscopy. nih.gov To address this, the amino acid sequence of this compound was substantially modified from that of Betabellin 12. A key change was the alteration of the protein's net charge at pH 5 from -2 to +10 by substituting most of the aspartic acid and glutamic acid residues with lysine (B10760008) and histidine residues. nih.gov This modification resulted in Betabellin 14D being highly water-soluble (approximately 10 mg/mL) and less prone to aggregation, which allowed for its successful characterization. nih.govnih.gov

Furthermore, the design of this compound sought to eliminate the problem of cis/trans peptide bond isomerization involving proline, which was observed in Betabellin 12D. nih.gov These targeted modifications make this compound a more robust and tractable model system for studying the principles of β-sheet folding and for engineering novel protein functions. nih.gov

Interactive Data Table: Comparison of Betabellin Constructs

| Feature | Betabellin 12 | This compound |

| Folding | Spontaneous noncovalent dimerization (12s) | Requires disulfide bond for folding (14D) |

| Solubility | 12D prone to aggregation in water | 14D is highly water-soluble |

| Net Charge (pH 5) | -2 | +10 |

| Structural Study | Aggregation of 12D hindered NMR analysis | High solubility of 14D allows for detailed study |

| Key Design Goal | Initial β-sheet design | Improved solubility and stability, reduced aggregation |

Advanced Engineering and Conformational Modulation of Betabellin 14

β-Amino Acid Substitution Strategies for Altering Conformational Stability

The introduction of β-amino acids into the Betabellin 14 sequence is a key strategy for modulating its conformational stability. These substitutions can either preserve or disrupt the native-like fold, depending on the type of β-amino acid used and its position within the protein structure.

To introduce more conformational rigidity, researchers have utilized cyclic β-amino acids like (1R,2S)-2-aminocyclopentanecarboxylic acid (ACPC). However, when cis-ACPC was substituted into two positions in this compound, it resulted in a conformational mismatch between the interacting backbones. rsc.orgresearchgate.net This mismatch suggests that while the cyclic nature of ACPC provides constraint, the five-membered ring does not align optimally within the β-sheet structure of this compound, leading to destabilization. rsc.orgresearchgate.net

In contrast to substitutions with β3-open chain residues and ACPC, the incorporation of (1R,2S)-2-aminocyclohexanecarboxylic acid (ACHC) has shown remarkable success in preserving the structural integrity of this compound. rsc.orgresearchgate.net Core replacement with (1R,2S)-ACHC was found to be unique in its ability to both maintain the necessary interstrand hydrogen-bonding network and fit sterically within the hydrophobic core of the β-sandwich structure. researchgate.netnih.gov This compatibility allows for the full conservation of the tertiary structure, highlighting the importance of the specific ring size and conformation of the β-amino acid in maintaining the native fold. rsc.orgresearchgate.netnih.gov The cis-backbone arrangement of the ACHC residue is considered crucial for its successful adoption into the β-sandwich. researchgate.netresearchgate.net

Table 1: Impact of β-Amino Acid Substitutions on this compound

| Substitution Type | Residue Example | Effect on this compound Structure | Reference |

|---|---|---|---|

| β3-Open Chain | Homologous β3-amino acids | Disrupts hydrophobic core integrity. | rsc.orgresearchgate.net |

| Cyclopentane-Based | cis-ACPC | Induces conformational mismatch between backbones. | rsc.orgresearchgate.net |

| Cyclohexane-Based | (1R,2S)-ACHC | Preserves tertiary structure and maintains steric compatibility. | rsc.orgresearchgate.netresearchgate.netnih.gov |

Effects of Cyclopentane-Based β-Amino Acid Substitutions (e.g., ACPC) on Conformational Alignment

Foldameric Approaches to this compound Mimicry

Foldamers, which are unnatural oligomers that adopt well-defined secondary structures, offer a powerful tool for mimicking and understanding protein structures like this compound.

Researchers have designed and synthesized a series of α/β-peptidic analogs of this compound to study the effects of incorporating unnatural building blocks. researchgate.netnih.govresearchgate.net In these studies, α-residues in the hydrophobic core were replaced with various β-amino acids, including homologous β3-amino acids, ACPC, and ACHC. researchgate.netnih.gov These hybrid peptides serve as valuable models for understanding how the introduction of non-native residues influences the folding and stability of a β-sheet protein. acs.org The synthesis of these analogs allows for a systematic investigation into the structural consequences of altering the peptide backbone. researchgate.netnih.gov

A key finding in the study of this compound analogs is the phenomenon of dimerization-induced folding. The monomeric 32-residue chains of this compound, particularly when mutated, often exist in a disordered, random-coil conformation in solution. researchgate.netacs.orgrsc.org However, the formation of a disulfide bond between two monomeric chains to create a 64-residue dimer induces the formation of a stable β-sheet structure. nih.govresearchgate.netnih.govresearchgate.netacs.org This has been observed in both the wild-type Betabellin 14D and its α/β-peptidic analogs. unc.eduresearchgate.netacs.org Circular dichroism (CD) spectroscopy confirms this transition, showing a characteristic negative band for the β-sheet in the dimeric forms. researchgate.netrsc.org This indicates that the covalent linkage provided by the disulfide bridge is crucial for overcoming the entropic penalty of folding and stabilizing the β-sandwich architecture in these hybrid systems. nih.govacs.org

Influence of α→β Substitutions on β-Sheet Stability and Folding Propensity

The strategic substitution of α-amino acids with β-amino acids in the this compound framework has been a key area of investigation to understand its impact on β-sheet stability and folding behavior. Systematic studies have shown that such modifications, particularly within the hydrophobic core, often lead to a decrease in conformational stability. researchgate.net Most single α→β mutations introduced into miniprotein scaffolds like this compound have been found to be destabilizing, largely due to the conformational mismatch between the α- and β-residues. researchgate.netrsc.org

In a targeted study, α→β residue substitutions were performed in the hydrophobic core of this compound at positions 12 and 19. researchgate.net Various β-amino acids with differing structural properties were utilized, including homologous β³-amino acids and cyclic variants like (1R,2S)-2-aminocyclopentanecarboxylic acid (ACPC) and (1R,2S)-2-aminocyclohexanecarboxylic acid (ACHC). researchgate.net The research revealed that the incorporation of open-chain β³-residues tended to disrupt the hydrophobic core, while cyclopentane-based β-amino acids created a conformational mismatch between the interacting backbones. rsc.org

Among the tested substitutions, the replacement with (1R,2S)-ACHC proved to be a unique case. It was able to both maintain the critical interstrand hydrogen-bonding network and fit sterically within the hydrophobic interior of the β-sandwich structure. researchgate.net Despite this, structural studies using circular dichroism and NMR spectroscopy on the resulting α/β-peptidic chains showed that dimerization via a disulfide linkage was essential to induce the formation of the desired 64-residue β-sheet foldamer. researchgate.net Further investigations have also explored substitutions at the peripheral strands (positions 5 and 28) with cyclic β-amino acids like cis-(1R,2S)-ACHC to analyze the effects on the stability and edge-protection of the β-sandwich, demonstrating a strategy to prevent aggregation. rsc.org

The destructuring effect of α→β³ substitutions has been observed to be position-dependent. Replacements made closer to the core of the β-sheet result in a more significant loss of folding propensity compared to those at the edge. acs.orgacs.org Temperature-dependent measurements indicate that the hydrophobic driving forces that stabilize the fold are scaled down in these α/β-peptidic analogues. acs.org

| Substitution Site (in this compound) | Substituted β-Amino Acid | Observed Influence on Structure/Stability | Reference |

|---|---|---|---|

| Hydrophobic Core (pos. 12, 19) | β³-open chain residues | Disruption of the hydrophobic core. | rsc.org |

| Hydrophobic Core (pos. 12, 19) | cis-ACPC (cyclopentane-based) | Induced conformational mismatch between interacting backbones. | rsc.org |

| Hydrophobic Core (pos. 12, 19) | (1R,2S)-ACHC (cyclohexane-based) | Maintained H-bonding network and fit sterically; full conservation of the tertiary structure. Dimerization required for folding. | rsc.orgresearchgate.net |

| Peripheral Strands (pos. 5, 28) | cis-(1R,2S)-ACHC | Used to test effects on stability and edge-protection to prevent aggregation. | rsc.org |

Computational Design Methodologies Applied to this compound Frameworks

The creation of this compound is rooted in the principles of de novo protein design, leveraging a suite of computational methodologies to engineer a sequence intended to adopt a specific, non-natural fold.

Application of Inverse-Folding Algorithms in Sequence Determination

The design of Betabellin is a classic example of tackling the "inverse protein-folding problem". researchgate.net This computational approach does not predict the structure of a given sequence but rather determines a viable amino acid sequence that will fold into a predefined three-dimensional target structure. rpi.eduarxiv.org For Betabellin, the target was a β-sandwich composed of two four-stranded antiparallel β-sheets packed against each other. researchgate.net

Inverse-folding algorithms automate the sequence selection process. scispace.com The methodology involves specifying the desired backbone geometry and then searching through the vast space of possible amino acid sequences to find one with the lowest energy when threaded onto that backbone. rpi.edu Key to the design of this compound was the encoding of specific features into the sequence, such as a binary palindromic pattern of alternating polar and nonpolar residues to create distinct hydrophobic and hydrophilic faces, and the strategic placement of D-amino acids to favor the formation of specific β-turn types (type-I'). nih.govresearchgate.net While the binary pattern alone was insufficient to drive folding, it was a foundational element derived from the inverse-folding design approach. nih.govmit.edu

Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction

Energy Minimization Techniques in De Novo Protein Design Strategies

Energy minimization is a fundamental computational technique used in the de novo design process to refine and validate proposed protein models. nih.gov In the design of proteins like Betabellin and the related "betadoublet," after an initial sequence and three-dimensional model were proposed, the structure was subjected to rounds of limited energy minimization. pnas.org

The primary goal of this process is to examine the model for any energetically unfavorable characteristics, such as poor van der Waals contacts (steric clashes) or strained bond geometries. pnas.org The algorithm adjusts individual rotatable bonds of the amino acid side chains or even prompts amino acid substitutions to relieve these localized strains and settle the structure into a lower-energy, more stable conformation. pnas.org This iterative cycle of model building and energy minimization is a cornerstone of rational protein design, helping to ensure that the final designed sequence has a high propensity to adopt the intended target fold by eliminating significant energetic penalties in the modeled structure. nih.govpnas.org

Betabellin 14 As a Research Platform in Protein Science

Utility as a Model System for Investigating β-Sheet Protein Folding Pathways

Betabellin 14 has proven to be an invaluable model system for dissecting the complex process of β-sheet protein folding. Unlike many naturally occurring β-sheet proteins that are prone to aggregation, a derivative of this compound, known as Betabellin 14D, was engineered to be highly water-soluble and to fold into a stable β-sheet structure upon the formation of a single disulfide bridge. unc.edu This disulfide-induced folding mechanism offers a unique opportunity to study the folding process in a controlled manner.

The monomeric form, Betabellin 14S, remains largely unfolded in solution, demonstrating that the amphiphilic pattern of polar and nonpolar residues alone is not sufficient to drive the formation of the intended β-sheet structure. nih.gov However, the covalent linkage of two Betabellin 14S monomers to form the dimeric Betabellin 14D induces a cooperative folding transition into a well-defined β-sandwich. unc.edunih.gov This system allows researchers to isolate and study the role of specific interactions, such as the disulfide bond and the packing of hydrophobic cores, in directing the folding pathway of a β-sheet protein.

The thermal denaturation of Betabellin 14D is a reversible two-state process, a characteristic feature of many small, globular proteins. pnas.org This property, along with its well-dispersed NMR spectrum, makes it an excellent model for biophysical studies aimed at understanding the thermodynamics and kinetics of β-sheet formation. unc.edunih.gov

Key Characteristics of Betabellin 14D as a Folding Model:

| Property | Description | Reference |

| Solubility | Highly soluble in water (up to 10 mg/mL), which minimizes aggregation and facilitates biophysical characterization. | unc.edu |

| Folding Trigger | Folding is induced by the formation of a single interchain disulfide bond, allowing for controlled initiation of the folding process. | unc.edunih.gov |

| Structure | Forms a stable 64-residue β-sandwich structure composed of two four-stranded antiparallel β-sheets. | unc.edubu.edu |

| Thermal Stability | Exhibits cooperative, reversible thermal unfolding with a melting temperature (Tm) of 58°C at pH 5.5. | unc.edunih.gov |

| Spectroscopic Properties | Shows a well-dispersed proton NMR spectrum, indicative of a unique, well-folded tertiary structure. | unc.edunih.gov |

Application in the Study of Designed Peptide Aggregation Phenomena

The tendency of β-sheet proteins to aggregate is a central theme in both protein engineering and the study of amyloid diseases. This compound, being a non-aggregating protein, provides an ideal template for investigating the molecular determinants of peptide aggregation. rsc.orgresearchgate.net By comparing this compound with aggregation-prone variants, such as Betabellin 15, researchers can systematically probe the effects of amino acid sequence and structural features on the propensity to form fibrils. rsc.orgresearchgate.net

For instance, studies have utilized this compound as a negative control to test strategies aimed at preventing edge-to-edge aggregation of β-sheets. rsc.orgpnas.org These strategies often involve introducing specific mutations or modifications at the edge strands of the β-sheet to create steric or electrostatic barriers to intermolecular interactions. The stability and well-behaved nature of this compound allow for a clear assessment of the impact of these modifications on both folding and aggregation. rsc.org

The use of this compound in conjunction with its aggregating counterparts has provided valuable insights into the mechanisms of fibril formation. researchgate.net This research is not only crucial for designing novel biomaterials but also for developing potential therapeutic interventions for diseases associated with protein aggregation, such as Alzheimer's disease. researchgate.net

Development of this compound Derivatives for Advanced Structural and Functional Protein Design

The robust and adaptable framework of this compound has made it a versatile scaffold for advanced protein design. unc.edu Scientists have created numerous derivatives to explore the principles of protein stability, structure, and function.

One notable modification was the alteration of the net charge of the protein. By replacing several acidic residues with basic ones, this compound was designed to have a net positive charge, which significantly improved its solubility and reduced its tendency to aggregate compared to earlier betabellin designs. unc.eduacs.org This highlights the critical role of electrostatic interactions in maintaining the stability and solubility of β-sheet proteins.

Furthermore, this compound has been used as a template for incorporating unnatural amino acids to probe structural and functional aspects of proteins. researchgate.net For example, the introduction of cyclic β-amino acids into the core or at the periphery of the β-sandwich has been explored to modulate the stability and aggregation properties of the protein. rsc.orgresearchgate.net These studies have shown that specific unnatural amino acids can be accommodated within the β-sheet structure, and in some cases, can even enhance its stability or prevent aggregation. rsc.org

Examples of this compound Derivatives and Their Research Applications:

| Derivative | Modification | Purpose of Study | Reference |

| Betabellin 14D | Disulfide-linked dimer of Betabellin 14S | To create a stable, water-soluble β-sheet model for folding studies. | unc.edunih.gov |

| Core-modified this compound | Replacement of core α-amino acids with β-amino acids | To investigate the tolerance of the β-sandwich fold to unnatural building blocks. | researchgate.net |

| Edge-modified this compound | Introduction of cyclic β-amino acids at the edge strands | To study the effects of peripheral modifications on stability and prevention of edge-to-edge aggregation. | rsc.org |

These engineered derivatives serve as powerful tools for testing our understanding of the principles that govern protein architecture and for developing new proteins with novel functions. nih.gov

Future Directions and Perspectives in Betabellin-Inspired Protein Engineering

The foundational research on this compound and its derivatives continues to pave the way for exciting future directions in protein engineering and synthetic biology. The principles learned from designing and studying this relatively simple β-sheet protein are being applied to the creation of more complex and functional protein-based systems.

One promising area is the construction of "miniproteins" with novel tertiary folds that incorporate β-sheet elements. acs.orgresearchgate.net The design rules refined through the study of betabellins can be leveraged to create small, stable, and functionally diverse protein scaffolds for applications in therapeutics and diagnostics. google.combiorxiv.org The ability to engineer stable β-sheet structures opens the door to designing proteins that can bind to specific targets with high affinity and selectivity.

Furthermore, the insights gained from studying aggregation in betabellin variants are being used to develop strategies to control protein self-assembly. rsc.org This could lead to the design of novel biomaterials with tailored properties, such as hydrogels and nanofibers, for applications in tissue engineering and drug delivery. The principles of edge protection, elucidated through studies on betabellins, are particularly relevant for preventing unwanted aggregation in therapeutic proteins. pnas.org

The continued exploration of incorporating non-canonical amino acids and creating heterogeneous backbones in betabellin-like structures will likely expand the accessible chemical and structural space for protein designers. acs.org This could lead to the development of proteins with enhanced stability, novel catalytic activities, and improved pharmacokinetic properties. As computational protein design methods become more powerful, the lessons learned from early models like this compound will remain crucial for validating and refining these predictive algorithms. byfounders.vc

Q & A

Q. What are the established synthesis protocols for Betabellin 14, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as condensation or catalytic coupling, followed by purification via column chromatography. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst loading) in detail.

- Validate purity using HPLC (≥95% purity threshold) and structural integrity via H/C NMR spectroscopy.

- Include negative controls (e.g., reaction without catalyst) to confirm product specificity.

- Example Table :

| Step | Technique | Purpose | Validation Method |

|---|---|---|---|

| 1 | Condensation | Form core structure | TLC monitoring |

| 2 | Column Chromatography | Purification | HPLC purity check |

| 3 | Recrystallization | Final purification | Melting point analysis |

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and detects impurities.

- X-ray Crystallography : Resolves 3D structure; critical for studying binding motifs.

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability.

- Validation : Cross-reference results with synthetic intermediates and published spectra.

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

- Methodological Answer :

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to determine IC/EC.

- Controls : Include vehicle (e.g., DMSO) and positive/negative controls (e.g., known inhibitors).

- Replicates : Perform triplicate experiments to account for variability.

- Assay Types : Use fluorescence-based or colorimetric readouts (e.g., ATPase activity assays).

Q. What criteria should guide the selection of animal models for this compound’s in vivo efficacy studies?

- Methodological Answer :

- Pathophysiological Relevance : Choose models with genetic or induced phenotypes matching the target disease.

- Pharmacokinetic Compatibility : Ensure species-specific metabolic pathways align with this compound’s stability.

- Ethical Compliance : Adhere to the "3Rs" (Replacement, Reduction, Refinement) and obtain institutional approval.

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data regarding this compound’s mechanism of action?

- Methodological Answer :

- Systematic Review : Meta-analyze published data to identify confounding variables (e.g., dosage, assay conditions).

- Orthogonal Validation : Combine biochemical assays (e.g., SPR for binding affinity) with cellular knockouts (CRISPR/Cas9) to confirm target engagement.

- Data Triangulation : Cross-validate findings using structural modeling (e.g., cryo-EM) and kinetic studies.

Q. What advanced computational models are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.

- Free Energy Perturbation (FEP) : Quantify binding energy differences between wild-type and mutant targets.

- Validation : Compare predictions with experimental IC values and mutagenesis data.

- Example Workflow :

Target Preparation → Docking → MD Simulation → Binding Energy Calculation → Experimental Validation

Q. How should researchers design a study to investigate this compound’s off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-Wide Screening : Use affinity pulldown coupled with mass spectrometry to identify unintended binding partners.

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to detect pathway-level perturbations.

- Dose Escalation : Test sub-therapeutic to supra-therapeutic doses to establish safety margins.

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC/IC.

- ANOVA with Post-Hoc Tests : Compare multiple dose groups while controlling for Type I errors.

- Bootstrap Analysis : Estimate confidence intervals for potency metrics.

- Software Tools : GraphPad Prism, R (drc package).

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting this compound’s experimental data in publications?

- Methodological Answer :

Q. How can researchers leverage open-access databases to enhance this compound’s data discoverability?

- Methodological Answer :

- Deposit in Repositories : Use platforms like Zenodo or Figshare for raw datasets, annotated with DOI.

- Semantic Tagging : Include keywords like “kinase inhibitor” or “thermostability” to improve searchability.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.